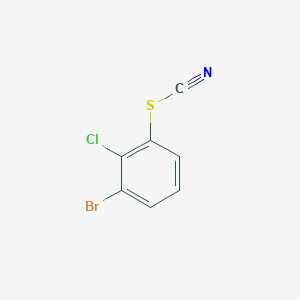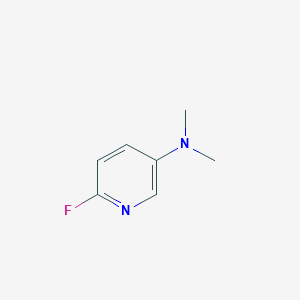
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. It is characterized by the presence of a fluorine atom, a nitro group, and an alkoxy group attached to a benzene ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene typically involves the nitration of a fluorinated aromatic precursor followed by the introduction of the alkoxy group. One common method includes:
Nitration: The fluorinated aromatic compound is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Alkylation: The nitro-fluorobenzene is then reacted with an appropriate alkylating agent, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate to form the desired alkoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The alkoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: 2-Fluoro-1-(2-methylpropoxy)-3-aminobenzene.
Substitution: 2-Methoxy-1-(2-methylpropoxy)-3-nitrobenzene.
Oxidation: 2-Fluoro-1-(2-methylpropoxy)-3-benzaldehyde.
Scientific Research Applications
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene exerts its effects depends on its interaction with molecular targets. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(2-methylpropoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position.
2-Fluoro-1-(2-methylpropoxy)-3-aminobenzene: The nitro group is reduced to an amino group.
2-Fluoro-1-(2-methylpropoxy)-3-benzaldehyde: The nitro group is oxidized to a carbonyl group.
Uniqueness
2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene is unique due to the specific positioning of the nitro, fluorine, and alkoxy groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-fluoro-1-(2-methylpropoxy)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-7(2)6-15-9-5-3-4-8(10(9)11)12(13)14/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMAFDFHUGDOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B8027898.png)





![8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8027947.png)
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027951.png)






